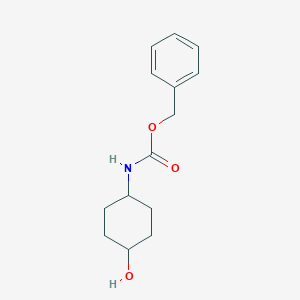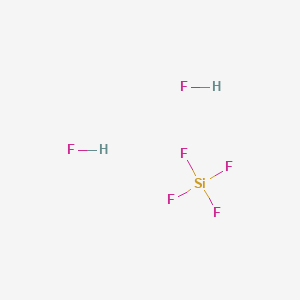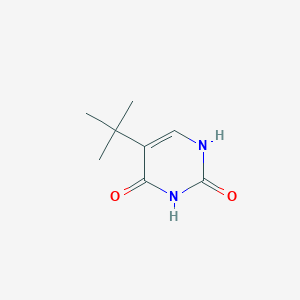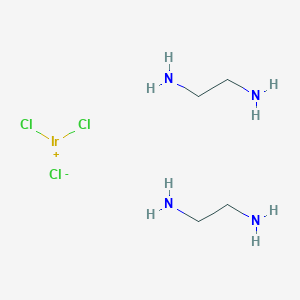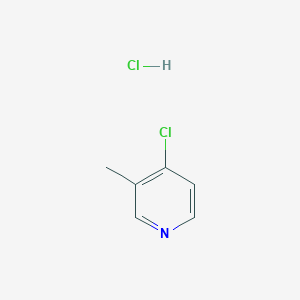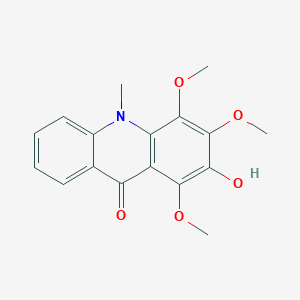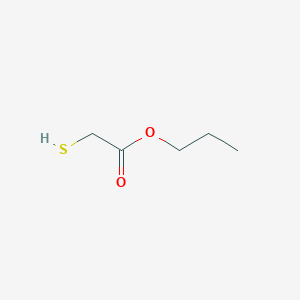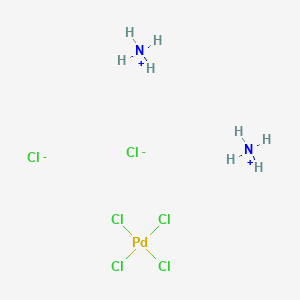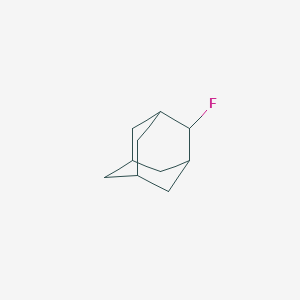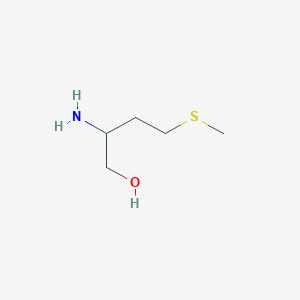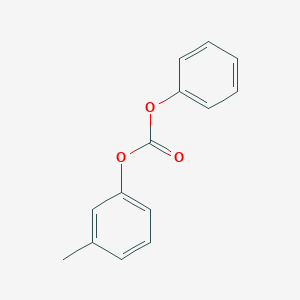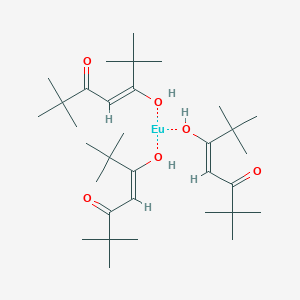
Europium(III) 2,2,6,6-tetramethylheptane-3,5-dione
説明
Europium(III) complexes with 2,2,6,6-tetramethylheptane-3,5-dione ligands are of significant interest due to their luminescent properties and potential applications in materials science. The europium ion (Eu^3+) is known for its strong red luminescence, which is a result of its electronic configuration and the transitions between its energy levels .
Synthesis Analysis
The synthesis of europium(III) complexes can involve the use of β-diketonate ligands, as demonstrated in the synthesis of europium, terbium, and ytterbium β-diketonates from compound I and metal isopropoxides . The process includes the formation of a precursor ligand followed by the reaction with europium isopropoxide to form the desired complex. The synthesis is characterized by methods such as chemical analysis and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of europium(III) complexes is often determined using X-ray crystallography, which provides detailed information about the coordination environment of the europium ion and the geometry of the complex. The structure can influence the luminescent properties and stability of the complex .
Chemical Reactions Analysis
Europium(III) complexes can participate in various chemical reactions, including the formation of sol-gel films. These reactions can be influenced by factors such as moisture, which can lead to hydrolysis and condensation reactions, as well as hydration of the europium cation .
Physical and Chemical Properties Analysis
The physical and chemical properties of europium(III) complexes, such as their thermodynamic properties, are crucial for their practical applications. Low-temperature heat capacity measurements can reveal anomalies in the behavior of the complex, which can be associated with phase transitions or thermochromism, as observed in europium dipivaloylmethanate . The luminescent properties are characterized by the emission spectra, which are determined by the transitions between the energy levels of the europium ion .
科学的研究の応用
Europium Oxide in Nuclear Reactors
Europium oxide, suggested as a neutron absorber material for control rods in Liquid Metal Fast Breeder Reactors (LMFBRs), showcases the potential of Europium(III) compounds in nuclear reactor applications. The document reviewed available literature data concerning physical properties, reactivity worth, compatibility, irradiation stability, and in-reactor heating rate of Europium oxide, concluding its suitability based on excellent neutron absorption behavior and ease of fabrication into dense pellets (Pastó, 1973).
Europium-Based Nanoparticles for Biomedical Applications
Lanthanide-based nanoparticles, particularly those based on Europium (Eu-NPs), are highlighted for their superior luminescent properties, making them excellent candidates for immunoassay and imaging applications in medicine and biology. The unique luminescent properties of Eu-NPs, such as stable luminescence, long fluorescence lifetime, and biocompatibility, are exploited for developing novel biomedical applications including bioimaging and multimodal imaging, offering insights into various key analytes present in biological systems (Syamchand & Sony, 2015).
Organic Light Emitting Diodes (OLEDs) and Solid-State Lighting
Research into Europium-based organic complexes, such as Eu(TTA)3Phen, has demonstrated significant potential in organic light emitting diodes (OLEDs) for solid-state lighting. The synthesis and characterization of these complexes, along with their application in OLED devices, underscore their suitability for red OLED devices due to their efficient red emission at 612nm. This advancement indicates the role of Europium complexes in enhancing energy-saving lighting technologies (Kalyani & Dhoble, 2012).
Europium-Activated Phosphors for Lighting
The development of orthophosphate phosphors activated by Europium for energy-efficient solid-state lighting has been a focus of research. These phosphors, doped with Europium (Eu2+ and Eu3+), are explored for their synthesis, crystal structure, and luminescence properties, with particular attention to their applications in solid-state lightings and displays. The ability of these phosphors to efficiently convert UV radiation into visible radiation makes them suitable for use with blue or near-UV LEDs, contributing to advancements in lighting technology (Shinde & Dhoble, 2014).
特性
IUPAC Name |
europium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Eu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUACRCEVJAWMS-LWTKGLMZSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57EuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015363 | |
| Record name | (Dipivalomethanato)europium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resolve-AL | |
CAS RN |
15522-71-1 | |
| Record name | (Dipivalomethanato)europium(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015522711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato-.kappa.O3,.kappa.O5)-, (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Dipivalomethanato)europium(III) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')europium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



